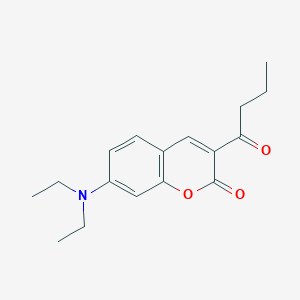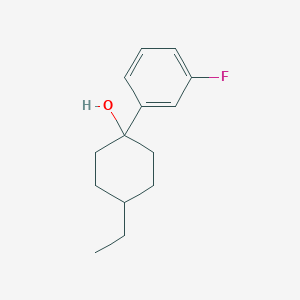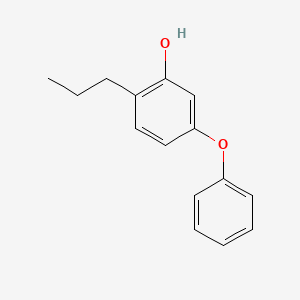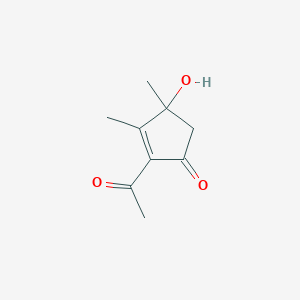![molecular formula C16H28OSi2 B12581301 Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- CAS No. 645391-88-4](/img/structure/B12581301.png)
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both alkyne and allyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- typically involves multiple steps. One common method starts with the preparation of the alkyne and allyl precursors. These precursors are then subjected to hydrosilylation reactions, where a silicon-hydrogen bond is added across the carbon-carbon multiple bonds in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds; reactions are often performed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with tailored properties.
Biology and Medicine
In biology and medicine, this compound can be used in the development of drug delivery systems. The presence of silicon in the molecule can enhance the biocompatibility and stability of the drug delivery vehicles.
Industry
In industrial applications, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is utilized in the production of advanced materials such as coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- involves its interaction with molecular targets through its reactive silicon center. The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of stable complexes. These interactions can influence various molecular pathways, depending on the specific application and environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, [dimethyl(2-propenyloxy)silyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1-octynyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]dimethyl-
Uniqueness
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- stands out due to its combination of alkyne and allyl groups, which provide unique reactivity and versatility. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Propriétés
Numéro CAS |
645391-88-4 |
|---|---|
Formule moléculaire |
C16H28OSi2 |
Poids moléculaire |
292.56 g/mol |
Nom IUPAC |
dimethyl-prop-2-enoxy-(8-trimethylsilylocta-1,7-diynyl)silane |
InChI |
InChI=1S/C16H28OSi2/c1-7-14-17-19(5,6)16-13-11-9-8-10-12-15-18(2,3)4/h7H,1,8-11,14H2,2-6H3 |
Clé InChI |
UZWVYGZVFHUNIQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCC#C[Si](C)(C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





propanedinitrile](/img/structure/B12581234.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)


propanedinitrile](/img/structure/B12581284.png)
